molecular formula C12H17NO2 B1257503 m-Toluoyl dimethylaminoethanol CAS No. 74661-29-3

m-Toluoyl dimethylaminoethanol

Cat. No.: B1257503
CAS No.: 74661-29-3
M. Wt: 207.27 g/mol
InChI Key: XKCIHMRHTJDUNX-UHFFFAOYSA-N
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Description

m-Toluoyl dimethylaminoethanol is a chemical compound derived from dimethylaminoethanol (DMAE, C₄H₁₁NO) through the introduction of a meta-toluoyl (3-methylbenzoyl) group. Structurally, it consists of a DMAE backbone esterified or amidated with m-toluoyl chloride (C₈H₇ClO) . The addition of the m-toluoyl moiety likely modifies its solubility, reactivity, and biological activity, making it relevant in pharmaceutical and chemical synthesis contexts.

Synthesis routes for m-toluoyl-containing compounds often involve reactions between m-toluoyl chloride and amine or alcohol groups under controlled conditions. For example, in the synthesis of compound 5b, m-toluoyl chloride reacts with sodium hydride in tetrahydrofuran (THF) at room temperature . Similarly, m-toluoyl chloride is chlorinated at 170°C to produce intermediates for esterification . These methods highlight the compound’s versatility in organic synthesis.

Properties

CAS No.

74661-29-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-methylbenzoate

InChI

InChI=1S/C12H17NO2/c1-10-5-4-6-11(9-10)12(14)15-8-7-13(2)3/h4-6,9H,7-8H2,1-3H3

InChI Key

XKCIHMRHTJDUNX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OCCN(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCN(C)C

Synonyms

3-toluoyl dimethylaminoethanol
m-toluoyl dimethylaminoethanol
meta-toluoyl DEANOL

Origin of Product

United States

Comparison with Similar Compounds

2-(Ethyl(m-tolyl)amino)ethanol

  • Structure: Ethyl group replaces dimethylamino in DMAE, attached to a meta-tolyl ring .
  • Synthesis : Derived from m-toluoyl chloride and diethylamine, analogous to DEET (N,N-diethyl-m-toluamide) production .
  • Applications : Primarily used in chemical intermediates rather than biological systems.

N,N-Diethyl-3-methylaniline (DEET)

  • Structure : Aromatic toluyl group linked to diethylamine .
  • Synthesis : Reaction of m-toluoyl chloride with diethylamine .
  • Applications : Widely used as an insect repellent.
  • Comparison: Unlike m-toluoyl DMAE, DEET lacks the ethanol moiety, reducing its ability to participate in choline metabolism.
Compound Molecular Formula Key Functional Groups Primary Application
m-Toluoyl DMAE C₁₁H₁₅NO₂ Dimethylaminoethanol, toluoyl Pharmaceutical synthesis
DEET C₁₂H₁₇NO Diethylamine, toluoyl Insect repellent
2-(Ethyl(m-tolyl)amino)ethanol C₁₁H₁₇NO Ethylaminoethanol, toluoyl Chemical intermediate

Functional Analogues

Acylcholines (e.g., Arachidonoylcholine)

  • Structure : Choline esterified with fatty acids (e.g., arachidonic acid) via DMAE intermediates .
  • Biological Role: Endogenous signaling molecules.
  • Comparison : m-Toluoyl DMAE’s aromatic group contrasts with acylcholines’ aliphatic chains, likely directing it toward different metabolic pathways.

Nefiracetam

  • Structure : Racetam derivative with piracetam backbone .
  • Function: Nootropic agent enhancing acetylcholine levels.
  • Comparison : While both affect acetylcholine, nefiracetam’s mechanism involves modulating ion channels, whereas DMAE derivatives act as direct precursors .

Reactivity and Hazards

  • m-Toluoyl DMAE : Expected reactivity similar to DMAE, which is corrosive, flammable, and reacts violently with acids/oxidizers .
  • DEET : Less reactive but can cause skin irritation; LD₅₀ (rat, oral) = 2,000 mg/kg .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing m-toluoyl dimethylaminoethanol, and how can reaction efficiency be monitored?

  • Methodological Answer : this compound can be synthesized via esterification between m-toluoyl chloride and dimethylaminoethanol (DMAE). Key parameters include:

  • Solvent selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
  • Stoichiometry : A 1:1 molar ratio of m-toluoyl chloride to DMAE ensures complete conversion.
  • Catalysis : Triethylamine (1.2 eq.) neutralizes HCl byproducts, improving yield .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or FT-IR to confirm ester bond formation (C=O stretch at ~1730 cm⁻¹) .

Q. What safety protocols are critical when handling dimethylaminoethanol (DMAE) in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile or butyl gloves (permeation resistance >8 hours) and polyvinyl alcohol (PVA) lab coats .
  • Ventilation : Employ fume hoods to limit airborne exposure; DMAE vapor irritates respiratory systems (LC50 in rats: 4,500 mg/m³) .
  • Spill Management : Neutralize spills with dilute acetic acid (5% v/v) to mitigate reactivity with DMAE’s amine group .

Q. How do physicochemical properties of this compound influence its stability in aqueous solutions?

  • Methodological Answer :

  • Hydrolysis Sensitivity : The ester bond is prone to hydrolysis at pH >8.0. Stabilize solutions with buffered systems (e.g., phosphate buffer pH 6.5–7.5) .
  • Thermal Stability : Decomposition occurs above 120°C; store at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in cobalt(III) reduction during metal leaching processes?

  • Methodological Answer : In cobalt leaching (e.g., from LiCoO₂), DMAE acts as a reductant via oxidation to dimethylglycine, transferring electrons to Co³⁺. Key

  • Efficiency : DMAE:EG (1:2) achieves 68% cobalt leaching at 180°C vs. 82% for ChCl:EG (1:2) .
  • Analytical Validation : GC-MS identifies dimethylglycine as the primary oxidation product, confirming redox activity .

Q. How can structural modifications of this compound enhance its bioactivity in neurological studies?

  • Methodological Answer :

  • SAR Studies : Replace the m-toluoyl group with electron-withdrawing substituents (e.g., nitro) to increase blood-brain barrier permeability.
  • In Vivo Testing : Dose-response studies in murine models show DMAE derivatives (e.g., 2-(dimethylamino)ethyl p-chlorophenoxyacetate) extend lifespan by 15–20% via lipofuscin inhibition .
  • Neurotoxicity Screening : Monitor acetylcholinesterase (AChE) inhibition using Ellman’s assay to balance efficacy and safety .

Q. What analytical techniques resolve contradictions in DMAE’s environmental impact assessments?

  • Methodological Answer :

  • Ecotoxicology : Use Daphnia magna acute toxicity tests (EC50: 12 mg/L) to quantify aquatic risks .
  • Biodegradation : Apply OECD 301F respirometry to measure 28-day mineralization rates (e.g., 45% degradation in aerobic sludge) .
  • Contradiction Analysis : Discrepancies in lifespan studies (prolongation vs. reduction) may stem from species-specific metabolism (e.g., mice vs. quail) .

Key Research Gaps

  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
  • Neuropharmacology : Investigate this compound’s interaction with orphan G-protein-coupled receptors (e.g., GPR91) linked to citric acid cycle intermediates .
  • Environmental Fate : Conduct long-term soil adsorption studies (OECD 106) to assess bioaccumulation potential .

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